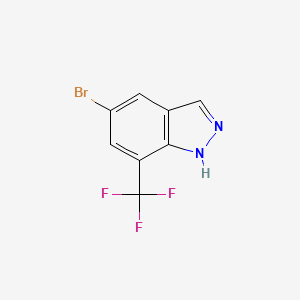

5-Bromo-7-(trifluoromethyl)-1H-indazole

Descripción

Significance of Indazole Heterocycles in Drug Discovery and Development

Indazole, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two predominant tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable. nih.gov This structural motif is present in a wide array of pharmacologically active compounds. nih.gov Indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective properties. nih.govcaribjscitech.com The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. Several FDA-approved drugs, such as the anti-cancer agent axitinib (B1684631) and the antiemetic granisetron, feature the indazole core, highlighting its clinical significance. nih.gov

Role of Halogen Substituents in Modulating Bioactivity and Molecular Interactions

The incorporation of halogen atoms, such as bromine, into drug candidates is a widely employed strategy in medicinal chemistry. Halogens can significantly influence a molecule's physicochemical properties, including its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Beyond their steric bulk, which can be crucial for fitting into the binding sites of target proteins, halogens can participate in specific non-covalent interactions known as halogen bonds. This interaction, where the halogen atom acts as an electrophilic region (a "σ-hole") and interacts with a nucleophilic partner, can contribute to the stability of drug-receptor complexes and enhance binding affinity and selectivity. The bromine atom in 5-Bromo-7-(trifluoromethyl)-1H-indazole serves as a versatile handle for further chemical modifications, often through cross-coupling reactions, allowing for the synthesis of a diverse library of derivative compounds.

Overview of this compound as a Promising Chemical Entity

This compound (CAS Number: 1374258-43-1) is a synthetic compound that strategically combines the key features of an indazole scaffold with the beneficial properties of both a bromine and a trifluoromethyl substituent. avantorsciences.com This unique combination makes it a highly attractive building block for the synthesis of novel drug candidates. The bromine atom at the 5-position provides a reactive site for further chemical elaboration, while the trifluoromethyl group at the 7-position enhances lipophilicity and metabolic stability. Although specific research on this exact molecule is limited in publicly available literature, its structural motifs suggest significant potential in the development of targeted therapies, particularly in the realm of kinase inhibitors for cancer and other diseases.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-7-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMFTTBYMVQLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737375 | |

| Record name | 5-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374258-43-1 | |

| Record name | 5-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 7 Trifluoromethyl 1h Indazole and Its Functionalized Derivatives

Strategies for the Construction of the Indazole Core Containing Halogen and Trifluoromethyl Moieties

The initial phase in the synthesis of 5-Bromo-7-(trifluoromethyl)-1H-indazole focuses on the careful assembly of the bicyclic indazole system, incorporating the essential halogen and trifluoromethyl substituents. This process hinges on the selection of appropriate starting materials and the application of precise chemical reactions to ensure the desired arrangement of these functional groups.

Precursor Selection and Initial Functionalization Approaches

The construction of the indazole core typically begins with appropriately substituted benzene (B151609) derivatives. A common precursor for forming a bromo-indazole is a fluorobenzaldehyde, such as 2-fluoro-5-bromobenzaldehyde. google.com The synthesis of the indazole ring from this precursor can be achieved through condensation with hydrazine (B178648). This reaction proceeds via nucleophilic attack of hydrazine on the aldehyde, followed by an intramolecular cyclization and elimination of water to form the stable aromatic indazole ring.

Another approach involves the use of substituted anilines. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity of drug candidates, is often introduced early in the synthetic sequence. nih.gov Trifluoromethylated anilines or related compounds can serve as precursors, with the indazole ring being formed through diazotization followed by cyclization. The incorporation of fluorine-containing groups like trifluoromethyl is a well-established strategy in drug design to modify the physicochemical properties of molecules. nih.govnih.gov

The choice of precursors is critical as it dictates the position of the substituents on the final indazole ring. For instance, starting with 2-fluoro-5-bromobenzaldehyde ensures the bromine atom is at the 5-position of the resulting indazole. Similarly, the placement of the trifluoromethyl group is determined by its position on the initial aniline (B41778) or other benzene-based precursor.

| Precursor Example | Reagent | Product |

| 2-fluoro-5-bromobenzaldehyde | Hydrazine | 5-bromo-1H-indazole |

Regioselective Bromination and Trifluoromethylation Procedures

Regioselectivity is a key challenge in the synthesis of substituted indazoles. Once the basic indazole scaffold is formed, specific halogenation and trifluoromethylation reactions are employed to introduce the desired functional groups at precise locations.

Direct bromination of an existing indazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of indazoles, often targeting the C7 position. nih.govrsc.org The regioselectivity can be influenced by the substituents already present on the indazole ring and the reaction conditions. Computational studies can be employed to predict the reactivity of different positions on the indazole ring, aiding in the development of selective bromination protocols. nih.gov

Trifluoromethylation of the indazole core can be accomplished through several methods. Radical trifluoromethylation is a prominent strategy, utilizing reagents that generate the trifluoromethyl radical (•CF3). wikipedia.org Reagents like trifluoroiodomethane (CF3I) in the presence of a radical initiator such as triethylborane, or sodium trifluoromethanesulfinate (Langlois' reagent), are effective for this purpose. wikipedia.orgresearchgate.net Visible-light-promoted photoredox catalysis has emerged as a powerful, metal-free method for the regioselective C3-H trifluoromethylation of 2H-indazoles. researchgate.netnih.gov Copper-mediated trifluoromethylation reactions, using reagents like copper(I) chlorodifluoroacetate complexes, provide another avenue for introducing the CF3 group onto aryl halides. rsc.org The choice of trifluoromethylating agent is often guided by factors such as cost, availability, and functional group tolerance. nih.gov

Advanced Synthetic Transformations for Diversification

The bromine atom on the this compound scaffold serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions. These advanced transformations are crucial for building libraries of functionalized indazole derivatives for screening in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is particularly valuable for introducing aryl and vinyl groups onto the indazole scaffold. nih.govrsc.org

In the context of this compound, the bromine atom at the C5 position is the reactive site for the Suzuki-Miyaura coupling. The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2 or other palladium complexes, a base (e.g., K2CO3 or K3PO4), and a suitable solvent system. nih.govnih.gov The reaction conditions can be optimized by screening different catalysts, bases, and solvents to achieve high yields of the desired coupled products. nih.gov This methodology allows for the synthesis of a wide range of 5-aryl and 5-vinyl-7-(trifluoromethyl)-1H-indazoles, significantly expanding the chemical space around this privileged scaffold. The reaction is generally tolerant of the unprotected N-H group on the indazole ring. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | 5-Aryl-7-(trifluoromethyl)-1H-indazole |

| This compound | Vinylboronic acid | PdCl2(dppf) | Ag2CO3 | 5-Vinyl-7-(trifluoromethyl)-1H-indazole |

The Sonogashira coupling is another powerful palladium-catalyzed reaction that enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is the method of choice for introducing alkynyl groups onto the indazole core.

For this compound, the Sonogashira coupling provides access to 5-alkynyl-7-(trifluoromethyl)-1H-indazoles. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), a base (usually an amine like triethylamine), and the terminal alkyne. thieme-connect.deresearchgate.net The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.gov This reaction has been successfully applied to various bromoindazoles, demonstrating its utility in the synthesis of functionalized indazole derivatives. thieme-connect.deresearchgate.net The introduction of an alkynyl moiety provides a valuable functional group that can be further elaborated, for instance, through click chemistry or other alkyne-based transformations.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Terminal Alkyne | PdCl2(PPh3)2 | CuI | Triethylamine | 5-Alkynyl-7-(trifluoromethyl)-1H-indazole |

Other Palladium-Mediated Coupling Strategies for Indazole Functionalization

Palladium catalysis is a cornerstone in the functionalization of heterocyclic compounds, including the indazole scaffold. Beyond the well-known Suzuki-Miyaura reaction, several other palladium-mediated strategies are employed to introduce diverse functional groups onto the indazole ring. These methods are crucial for creating derivatives of this compound.

Direct C-H arylation represents an efficient approach, minimizing the need for pre-functionalized starting materials. For instance, a site-selective C7 oxidative arylation has been achieved on 1H-indazoles bearing an electron-withdrawing group at the C4 position. researchgate.net This reaction proceeds in the presence of a palladium acetate (B1210297) catalyst, a phenanthroline ligand, and silver carbonate as an oxidant. researchgate.net Such a strategy could be hypothetically applied to a suitable precursor to synthesize C7-arylated 7-(trifluoromethyl)-1H-indazoles.

Palladium-catalyzed C-H alkenylation has also been demonstrated, allowing for the introduction of vinyl groups at the C7 position of the indazole ring. researchgate.net Furthermore, palladium-catalyzed intramolecular amination is a key step in certain indazole synthesis routes, forming the pyrazole (B372694) ring of the bicyclic system from precursors like N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org

Isocyanide insertion is another sophisticated palladium-catalyzed C-H functionalization technique. This method has been used for the C3-functionalization of 2H-indazoles, leading to the synthesis of complex, fused heterocyclic systems like benzoxazinoindazoles and indazoloquinoxalines. acs.org The process demonstrates high functional group tolerance and operational simplicity. acs.org

A summary of representative palladium-catalyzed coupling reactions for indazole functionalization is presented below.

Table 1: Examples of Palladium-Mediated Coupling Reactions for Indazole Functionalization

| Reaction Type | Indazole Substrate | Coupling Partner | Catalyst/Ligand/Base | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf)/K₂CO₃ | Dioxane/H₂O, 100 °C | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 82% | nih.gov |

| Suzuki-Miyaura | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄/Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O, 140 °C, MW | 3-Phenyl-1H-indazole | - | researchgate.net |

| Oxidative Arylation | 4-Nitro-1H-indazole | Benzene | Pd(OAc)₂/Phenanthroline/Ag₂CO₃ | Toluene, 130 °C | 7-Phenyl-4-nitro-1H-indazole | 60% | researchgate.net |

| Intramolecular Amination | N-Aryl-N-(o-bromobenzyl)hydrazine | - | Pd₂(dba)₃/DPPF/NaOtBu | Toluene, 100 °C | 2-Aryl-2H-indazole | 95% | organic-chemistry.org |

Nucleophilic and Electrophilic Substitution Reactions on the Indazole Scaffold

The indazole ring possesses a dual nature, with reactivity comparable to both electron-rich pyrrole (B145914) and electron-deficient pyridine, allowing for both electrophilic and nucleophilic substitution reactions. nih.gov The positions of these substitutions are dictated by the electronic properties of the ring and the substituents already present, such as the bromo and trifluoromethyl groups in this compound.

Electrophilic Substitution: Indazoles readily undergo electrophilic substitution reactions like halogenation and nitration. chemicalbook.com The position of substitution is highly dependent on the reaction conditions and the substituents on the ring. For NH-free indazoles, direct bromination using N-bromosuccinimide (NBS) in a solvent like DMF can achieve regioselective C7 bromination, particularly when an electron-withdrawing group is present at the C4 position. nih.gov This selectivity is crucial for the synthesis of 7-substituted indazoles. The use of two equivalents of NBS can lead to di-brominated products. nih.gov

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the indazole ring typically requires an electron-deficient ring system and a good leaving group, such as a halogen. In halogenated indazoles, the bromine atom can be displaced by various nucleophiles. For example, in N-protected 2,4,5-tribromoimidazole, a related azole, nucleophiles like sodium alkane or arenethiolates preferentially displace the bromine atom at the 2-position. rsc.org On the indazole scaffold, a halogen at the C3, C5, or C7 position can be a site for nucleophilic attack, especially if the ring is activated by electron-withdrawing groups or N-arylation. The bromine at the C5 position of this compound, activated by the adjacent trifluoromethyl group and the pyrazole ring, serves as a key handle for introducing new functionalities via SNAr or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

Cyclization and Ring-Closure Strategies

The construction of the indazole core is fundamentally a cyclization reaction. Numerous methods exist, often starting from appropriately substituted benzene derivatives. These strategies are directly applicable to the synthesis of this compound from a corresponding substituted aniline or benzaldehyde (B42025) precursor.

One of the most common methods involves the reaction of a 2-halobenzaldehyde or 2-halobenzonitrile with hydrazine. chemicalbook.comnih.gov For example, 5-bromo-1H-indazol-3-amine has been synthesized in high yield by heating 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. nih.gov A plausible route to the target compound could involve the cyclization of a 2-amino-3-(trifluoromethyl)-5-bromobenzaldehyde derivative or a related precursor.

Another classical approach is the Davis-Beirut reaction or related reductive cyclizations of o-nitrobenzylidene derivatives. organic-chemistry.org This involves the condensation of an o-nitrobenzaldehyde with an amine, followed by reductive cyclization of the resulting imine to form the N-N bond of the indazole ring. organic-chemistry.org

Palladium-catalyzed intramolecular cyclization of ortho-bromine tosylhydrazones is another powerful method for constructing the indazole ring under mild conditions. researchgate.net This approach involves the formation of a C-N bond through intramolecular amination. researchgate.net More recently, electrochemical methods have been developed for the dehydrogenative C-N coupling of hydrazones, providing a metal- and oxidant-free pathway to the indazole core. rsc.org

Table 2: Selected Cyclization Strategies for Indazole Synthesis

| Starting Material Type | Reagents | Key Transformation | Product Type | Ref |

|---|---|---|---|---|

| 2-Fluoro-5-bromobenzonitrile | Hydrazine hydrate | Nucleophilic substitution and cyclization | 5-Bromo-1H-indazol-3-amine | nih.gov |

| 4-Bromo-2-methylaniline (B145978) | Acetic anhydride, Isoamyl nitrite | Diazotization and intramolecular cyclization | 5-Bromo-1H-indazole | |

| o-Imino-nitrobenzene | Tri-n-butylphosphine | Reductive cyclization | 2-Substituted-2H-indazole | organic-chemistry.org |

| Arylhydrazones | - | Electrochemical dehydrogenative C-N coupling | 1H-Indazoles | rsc.org |

Oxidation and Reduction Chemistry in Indazole Synthesis

Oxidation and reduction reactions are integral to many synthetic routes toward functionalized indazoles. These reactions can be involved in the key ring-forming step or in the modification of substituents on the pre-formed indazole scaffold.

Reduction Reactions: Reductive cyclization is a prominent strategy for synthesizing the indazole ring. This typically involves the reduction of a nitro group ortho to a potential side chain that can form the pyrazole ring. For instance, o-nitrobenzylidene amines undergo reductive cyclization in the presence of a reducing agent like triphenylphosphine (B44618) to yield 2-aryl-2H-indazoles. organic-chemistry.org Similarly, the synthesis of 1H-indazole-3-carboxylic acid can be achieved from isatin, which involves a reductive cyclization of an intermediate diazonium salt. chemicalbook.com

Oxidation Reactions: Oxidative processes are also key. The synthesis of 1H-indazoles from arylhydrazones can be accomplished via an intramolecular oxidative C-H bond amination, using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or silver(I) salts. nih.govnih.gov A copper-mediated N-N bond formation using oxygen as the sole oxidant is another efficient oxidative cyclization method starting from o-aminobenzonitriles. nih.gov Furthermore, electrochemical methods can be used for the oxidative cyclization of ortho-alkyl-substituted azobenzenes to give 2H-indazoles, avoiding the need for chemical oxidants. organic-chemistry.org Once formed, the indazole ring itself can be oxidized. For example, electrochemical oxidation can selectively produce 1H-indazole N-oxides, which are versatile intermediates for further functionalization. nih.gov The subsequent deoxygenation of these N-oxides back to the indazole is a reduction step. nih.gov

Development of Efficient and Scalable Synthetic Routes

The transition of a synthetic route from laboratory scale to industrial production requires the development of efficient, scalable, and robust methodologies. For a molecule like this compound, which is a valuable building block, optimizing the synthesis is of paramount importance.

A key challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of N-alkylation or N-arylation, which often yields a mixture of N-1 and N-2 isomers that are difficult to separate by chromatography. google.com One patented strategy to overcome this for the synthesis of 5-bromo-1-methylindazole avoids direct methylation of 5-bromoindazole. Instead, it starts with 2-fluoro-5-bromobenzaldehyde and formylhydrazine, followed by a ring-closure and a final reduction step, ensuring high purity and avoiding isomeric byproducts. google.com This approach is more amenable to large-scale production.

High-yielding reactions are critical for scalability. A reported synthesis of 5-bromoindazole from 4-bromo-2-methylaniline via diazotization and cyclization achieves a 94% yield, demonstrating an efficient transformation.

The use of enabling technologies like microwave-assisted synthesis can dramatically improve efficiency. Suzuki-Miyaura cross-coupling reactions, which are vital for functionalizing the bromo-indazole core, can be significantly accelerated under microwave irradiation, reducing reaction times from hours to minutes. researchgate.netsci-hub.se

Convergent synthesis strategies, where different fragments of the molecule are prepared separately and then combined in the final steps, are often more efficient for complex molecules. A two-step synthesis of 1-arylindazole-3-carboxamides was developed using a multi-component reaction followed by a chemoselective Buchwald-Hartwig intramolecular cyclization, providing good to excellent yields and avoiding the inefficient multi-step syntheses of the required carboxylic acid precursors. unina.it These principles of process optimization, regiochemical control, and the use of efficient technologies are central to developing scalable routes for this compound and its derivatives.

Structure Activity Relationship Sar Studies of 5 Bromo 7 Trifluoromethyl 1h Indazole and Its Analogs

Positional Effects of Bromine and Trifluoromethyl Substituents on Biological Efficacy

The precise placement of substituents on the indazole ring is critical for biological activity. The bromine atom and the trifluoromethyl group on the 5-Bromo-7-(trifluoromethyl)-1H-indazole scaffold are key determinants of its efficacy, and altering their positions can lead to significant changes in potency and selectivity.

The trifluoromethyl (CF3) group is a common feature in many pharmaceuticals due to its strong electron-withdrawing nature and its ability to increase metabolic stability and membrane permeability. Studies on related heterocyclic systems, such as benzimidazoles, have shown that the position of the CF3 group is crucial. For instance, the synthesis and evaluation of positional isomers of 1-alkyl-2-trifluoromethyl-5 or 6-substituted benzimidazoles revealed that the isomeric placement leads to different biological activity profiles. researchgate.net In the context of indazole-based kinase inhibitors, the presence of a fluorine substituent at the 6-position has been shown to improve enzymatic activity and cellular potency against targets like Fibroblast Growth Factor Receptor (FGFR). nih.gov This suggests that the 7-CF3 group in the title compound likely plays a significant role in modulating interactions within the target's binding pocket.

The bromine atom at the C5 position also heavily influences the molecule's properties. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction with protein residues that can enhance binding affinity. The position of the halogen is paramount. For example, in a series of indazole–pyrimidine-based derivatives, the presence of a halogen on a phenyl ring substituent led to a decrease in potency compared to a methoxy (B1213986) derivative, indicating the sensitive nature of substituent effects. nih.gov In another study on indazole derivatives, moving an amino group from the para- to the meta-position on a linked phenyl ring did not improve potency, highlighting the strict spatial requirements for effective biological activity. nih.gov

The interplay between the 5-bromo and 7-trifluoromethyl substituents creates a unique electronic and steric environment. The electron-withdrawing nature of both groups can affect the pKa of the indazole nitrogen, which can be critical for forming key hydrogen bonds with target proteins, such as the hinge region of kinases. Any change in the position of these groups would alter the molecule's electrostatic potential and shape, likely leading to a different binding mode and, consequently, a change in biological efficacy.

Exploration of Substituent Effects on the Indazole Ring System

The indazole ring system is a versatile scaffold that allows for substitution at multiple positions, enabling fine-tuning of its pharmacological properties. SAR studies on various indazole analogs have provided a wealth of information on how different substituents impact biological activity.

In a study of 3,6-disubstituted indazole derivatives as hepcidin (B1576463) production inhibitors, extensive SAR exploration was conducted. nih.gov The study demonstrated that modifications at both the C3 and C6 positions significantly impacted activity. For example, replacement of a phenol (B47542) group at C3 with other functionalities or altering the substituent at C6 led to a wide range of potencies.

The following table illustrates the SAR of 3,6-disubstituted indazoles as hepcidin production inhibitors, showing how modifications to the R1 and R2 groups affect the half-maximal inhibitory concentration (IC50).

| Compound | R1 Substituent (at C6) | R2 Substituent (at C3) | Hepcidin Production IC50 (µM) |

| 1 | 4-cyanophenyl | 3-hydroxyphenyl | 0.28 |

| 10 | 4-cyanophenyl | 4-hydroxyphenyl | 0.44 |

| 12 | 4-cyanophenyl | 2-hydroxyphenyl | >10 |

| 23 | pyrimidin-5-yl | 3-hydroxyphenyl | 0.096 |

| 28 | 4-cyanophenyl | 3-hydroxy-6-methylphenyl | 0.052 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2017, 27(10), 2148-2152. nih.gov

Similarly, research on indazole derivatives as anti-cancer agents revealed that exchanging groups at the C3 and C6 positions was a key area of investigation. nih.gov In one series, a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group was kept constant at the C6 position while the C3 substituent was varied. Adding a chlorine atom to a 3,5-dimethoxystyryl group at C3 resulted in reduced potency. nih.gov This highlights the sensitivity of the indazole core to even minor substituent changes.

Another review of SAR for the indazole derivative YC-1 showed that the core itself is critical, with indazole having better inhibitory activity than benzimidazole (B57391) or imidazopyridine in that specific series. nih.gov Furthermore, substitutions on the N1-benzyl group and the C3-furyl ring were explored, with ortho-fluoro substitution on the benzyl (B1604629) ring leading to better activity. nih.gov

These studies collectively demonstrate that the electronic nature, steric bulk, and hydrogen bonding capacity of substituents at various positions on the indazole ring are critical determinants of biological activity.

Rational Design of Derivatives Based on SAR Insights

The insights gained from SAR studies are fundamental to the rational design of new, more effective therapeutic agents. For the this compound scaffold, SAR data would guide the modification of the molecule to enhance its potency, selectivity, and pharmacokinetic properties.

One common strategy is scaffold hopping or core replacement . In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), researchers replaced a quinazoline (B50416) core with an indazole moiety. nih.gov Molecular docking studies had indicated that the indazole structure could serve as an effective "hinge binder," interacting with key residues in the ATP-binding pocket of the kinase. nih.gov This demonstrates how a known active scaffold can be rationally replaced with another, like indazole, to improve interactions with a biological target.

Fragment-based drug discovery is another powerful approach. In the search for AXL kinase inhibitors, an indazole fragment was identified as a hit from a high-concentration screen. researchgate.net This initial fragment was then optimized, guided by docking studies, to produce a potent inhibitor. This process involves growing the fragment or combining it with other fragments to improve its fit and interactions within the target's binding site.

Molecular hybridization is a strategy that combines pharmacophoric elements from different molecules. Researchers have designed novel 1H-indazole-3-amine derivatives with the rationale that this structure is an effective hinge-binding fragment, as seen in the kinase inhibitor Linifanib. nih.gov By modifying the 1H-indazole-3-amide framework, new compounds with potential anticancer activity were synthesized. nih.gov

For this compound, a rational design approach might involve:

Replacing the C5-bromo with other halogens (Cl, F, I) to probe the effect of halogen bonding and lipophilicity.

Modifying the C7 position by replacing the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess the impact on electronic properties.

Introducing substituents at other positions (e.g., C3, N1) to explore additional binding interactions with a target, guided by the SAR of related indazole series.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the interactions between small molecules and their biological targets, thereby guiding SAR studies and the design of new derivatives.

Molecular modeling and docking are used to predict the binding conformation and affinity of a ligand within a protein's active site. For a molecule like this compound, docking studies could elucidate how the bromo and trifluoromethyl substituents contribute to binding.

For example, in a study of PI3Kδ inhibitors, molecular docking was used to compare derivatives with methyl, difluoro, and trifluoromethyl groups. nih.gov The results helped to explain the observed differences in activity, with the trifluoromethyl group leading to steric hindrances that inactivated the compound. nih.gov Similarly, docking studies of novel chromone (B188151) derivatives with a trifluoromethyl group were used to predict their binding affinity with target proteins, which correlated with their in vitro cytotoxic activity. nih.gov

A docking study of this compound into a target kinase would likely show the indazole core forming hydrogen bonds with the hinge region, a common binding mode for this scaffold. The 7-trifluoromethyl group could be predicted to fit into a specific hydrophobic pocket, while the 5-bromo group might form a halogen bond or other hydrophobic interactions. The docking scores from such simulations can provide a semi-quantitative estimate of binding affinity, helping to prioritize which derivatives to synthesize.

The table below shows docking scores for a series of chromone derivatives against the HERA protein, illustrating how computational data is used to predict binding affinity.

| Compound | Substituent (R) | Docking Score (kcal/mol) |

| 4a | H | -7.5 |

| 4b | 4-CH3 | -7.9 |

| 4c | 4-OCH3 | -7.8 |

| 4d | 4-F | -7.7 |

| 4e | 4-Cl | -8.1 |

| 4f | 4-Br | -8.2 |

| Doxorubicin (Ref.) | - | -6.7 |

Data sourced from Journal of the Iranian Chemical Society, 2024. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, are crucial for understanding a molecule's reactivity and its ability to interact with a biological target.

For this compound, quantum chemical calculations could reveal how the strong electron-withdrawing effects of the bromine and trifluoromethyl groups influence the electronic character of the indazole ring. The calculated electrostatic potential map would show regions of positive and negative charge on the molecule's surface, indicating where it is likely to engage in electrostatic or hydrogen-bonding interactions.

In studies of corrosion inhibitors, DFT has been used to calculate quantum chemical parameters for pharmaceutical compounds to correlate their electronic properties with their inhibition efficiency. nih.gov While the application is different, the methodology is the same as what would be used in a drug design context. These calculations can help explain the SAR by linking the electronic features of a series of analogs to their observed biological activities. For instance, changes in the HOMO-LUMO energy gap upon substitution can be related to the molecule's chemical reactivity and stability, which can in turn affect its biological function.

Biological Activities and Pharmacological Potential

Enzyme Inhibition Studies

Research into indazole derivatives has unveiled their capacity to inhibit a wide array of enzymes, positioning them as valuable lead structures in drug discovery. nih.govnih.gov The core structure is adept at forming key interactions, such as hydrogen bonds and hydrophobic contacts, within the active sites of different enzymes. nih.gov

Inhibition of Protein Kinases and Associated Therapeutic Implications

The indazole scaffold is a well-established component in the design of protein kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov The nitrogen atoms of the indazole's pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, anchoring the molecule to the hinge region of the kinase ATP-binding pocket. nih.gov This interaction is a hallmark of many kinase inhibitors.

Derivatives of the 1H-indazole core have been investigated as inhibitors of several protein kinases:

FGFR1 Kinase: Indazole derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1). Docking studies reveal that the N-H of the indazole ring forms a hydrogen bond with key residues like Ala564 in the ATP-binding pocket. nih.gov

VEGFR-2 Kinase: Indazole-based compounds have demonstrated excellent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with some derivatives showing higher potency than the standard drug sorafenib. nih.gov

Aurora Kinases: Indazole sulfonamide derivatives have been analyzed as inhibitors of Aurora kinases, which are involved in cell division. Molecular docking suggests the indazole moiety binds with hinge residues Glu211 and Ala213. nih.gov

Other Kinases: Patents covering 5-substituted indazoles describe their utility in inhibiting a broad panel of kinases including Glycogen Synthase Kinase 3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK), Janus Kinases (JAK), and Cdc7. nih.gov The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment. nih.gov

While specific inhibitory data for 5-Bromo-7-(trifluoromethyl)-1H-indazole is not detailed in these studies, the consistent activity of the substituted indazole scaffold highlights its therapeutic potential in diseases driven by deregulated kinase activity. nih.gov

α-Glucosidase Inhibition for Metabolic Disorder Research

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.netfrontiersin.org Indazole derivatives have emerged as a promising class of α-glucosidase inhibitors. tandfonline.comnih.gov

A study on 7-carbo-substituted 5-bromo-3-methylindazoles demonstrated significant α-glucosidase inhibition. nih.gov Several compounds in the series exhibited greater potency than the reference drug, acarbose. nih.govresearchgate.net This indicates that the bromo-indazole core is a viable scaffold for designing potent inhibitors. For instance, compounds from this class showed IC₅₀ values ranging from 0.42 µM to over 50 µM. nih.govresearchgate.net Another study on a different set of indazole derivatives also reported good inhibitory potential against α-glucosidase, with IC₅₀ values ranging from approximately 17 µM to 78 µM. tandfonline.comnih.gov

| Compound Type | Reported IC₅₀ Range (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| 7-Aryl-5-bromo-3-methylindazoles | 0.50 - 51.51 | Acarbose | 0.82 |

| 7-(Arylethynyl)-5-bromo-3-methylindazoles | 0.42 - 23.71 | Acarbose | 0.82 |

| Methyl 1H-indazole-4-carboxylate Derivatives | 16.99 - 77.97 | Acarbose | 12.79 |

The table presents findings from studies on various indazole derivatives to show the potential of the scaffold. Data is from references tandfonline.comnih.govnih.govresearchgate.net.

The research suggests that substitutions on the indazole ring, including the presence of a bromine atom, significantly influence the inhibitory activity against α-glucosidase. tandfonline.comnih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in cancer immunotherapy, as its overexpression allows tumors to evade the immune system. tandfonline.comgoogle.com The 1H-indazole structure has been identified as a novel and potent pharmacophore for inhibiting IDO1. tandfonline.com

Research has shown that the 1H-indazole scaffold is essential for IDO1 inhibition and that substitutions at the 4- and 6-positions can significantly affect the inhibitory activity. tandfonline.comgoogle.com A series of 4,6-substituted-1H-indazole derivatives were synthesized and found to be potent dual inhibitors of both IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO). google.com One of the most potent compounds from this series, compound 35 , displayed an IC₅₀ value of 0.74 µM in an enzymatic assay and 1.37 µM in a cell-based assay for IDO1. google.com Molecular docking models suggest that the 1H-indazole derivatives effectively interact with the ferrous ion of the heme group and key hydrophobic pockets within the enzyme's active site. tandfonline.com Patents have been filed for 1H-indazole derivatives specifically for their use as IDO inhibitors in the treatment of cancer and other diseases like Alzheimer's disease and autoimmune disorders. nih.govnih.gov

Inhibition of Acetyl-CoA Carboxylases (ACC1/ACC2)

Acetyl-CoA carboxylases (ACC1 and ACC2) are central to fatty acid metabolism and are considered attractive targets for treating metabolic syndrome and other diseases. researchgate.net The indazole core has been successfully incorporated into structures designed to inhibit these enzymes.

A series of dihydrospiroindazole-based compounds were synthesized and reported as potent ACC inhibitors. nih.gov These complex molecules, which feature an indazole ring as a core component, were assembled in a multi-step synthesis. nih.gov Acylation of the resulting spirocyclic amines yielded final compounds with potent inhibitory activity against ACC enzymes. nih.gov While this research focuses on a more complex spirocyclic system, it validates the utility of the indazole scaffold in the design of ACC inhibitors.

Targeting Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, can drive the growth of various cancers, including non-small cell lung cancer. nih.govgoogle.com Consequently, ALK inhibitors are an important class of targeted cancer therapies. researchgate.net

Substituted indazole derivatives have been patented for their activity as kinase inhibitors, including for the inhibition of the ALK protein. google.com A review of indazole-based kinase inhibitors also notes that certain indazole derivatives were evaluated against a panel of kinases that included ALK. nih.gov These findings suggest that the indazole scaffold is considered a relevant structure for targeting the ALK kinase domain, likely due to its ability to form key hydrogen bond interactions with the kinase hinge region, a common feature for this class of inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-known tyrosine kinase that plays a pivotal role in cell proliferation and is a major target in oncology. The indazole scaffold has been utilized in the development of potent EGFR kinase inhibitors.

A review on the biological perspectives of indazole-containing compounds highlights a study where derivatives were designed based on a lead compound and evaluated for EGFR kinase activity. google.com One of these 1H-indazole derivatives displayed strong potency against both the EGFR T790M resistance mutant and wild-type EGFR, with IC₅₀ values of 5.3 nM and 8.3 nM, respectively. google.com This demonstrates that the indazole core can be optimized to produce highly potent inhibitors of this critical cancer target.

Polo-like Kinase 4 (PLK4) Inhibition

No studies were found that evaluate the inhibitory activity of this compound against Polo-like Kinase 4 (PLK4). While various indazole-containing compounds have been investigated as PLK4 inhibitors, this specific molecule is not among those with published data. google.com

Fibroblast Growth Factor Receptor (FGFR) Kinases Inhibition

There are no available research findings on the activity of this compound as an inhibitor of Fibroblast Growth Factor Receptor (FGFR) kinases. Studies have described other indazole-based derivatives as FGFR inhibitors, but data for this compound is absent. nih.govgoogleapis.comrsc.orgnih.gov

Anticancer and Antitumor Activities

Direct evidence of the anticancer and antitumor activities of this compound is not available in the public scientific record. The following subsections, therefore, cannot be populated with the requested detailed research findings.

Efficacy Against Specific Cancer Cell Lines

There are no published studies that report the IC₅₀ values or efficacy of this compound against any specific cancer cell lines. Research on the anticancer activity of indazoles involves more complex derivatives tested against various cell lines such as K562 (chronic myeloid leukemia), A549 (lung), PC-3 (prostate), and MCF-7 (breast cancer), but not this specific compound. nih.govmdpi.com

Induction of Apoptosis and Cell Proliferation Modulation

The scientific literature lacks any data concerning the ability of this compound to induce apoptosis or modulate cell proliferation. Studies on related but distinct indazole derivatives have shown pro-apoptotic activity, often through the inhibition of specific cellular pathways, but these findings cannot be attributed to this compound. nih.govnih.govnih.gov

Estrogen Receptor Degrader (SERD) Mechanisms

No information exists in the reviewed literature or patent databases to suggest that this compound functions via a Selective Estrogen Receptor Degrader (SERD) mechanism.

Antimicrobial and Antibacterial Applications

No specific studies were identified that evaluated the antimicrobial or antibacterial activity of this compound. While research into other substituted indazoles has shown promise for developing new antimicrobial agents, data for this specific compound is not available. orientjchem.org

Anti-inflammatory and Analgesic Properties

The indazole structure is present in some commercially available anti-inflammatory drugs, such as Benzydamine. nih.govnih.gov This indicates the potential of the indazole scaffold in the development of anti-inflammatory agents. However, no literature was found that specifically investigates the anti-inflammatory or analgesic properties of this compound.

Antidiabetic and Anti-obesity Research

There is no available research data to suggest that this compound has been investigated for antidiabetic or anti-obesity effects.

Neuroprotective Effects and Adenosine (B11128) Receptor Modulation

Specific studies on the neuroprotective effects or the modulation of adenosine receptors by this compound could not be located in the searched scientific literature.

Anti-HIV Activity and HIV-1 Capsid Binding

Indazole derivatives have been noted for their potential anti-HIV activities. nih.gov However, no specific research was found that details the anti-HIV activity or HIV-1 capsid binding of this compound.

Other Noteworthy Biological Activities

Anti-aggregatory and Vasorelaxant Effects

No studies concerning the anti-aggregatory or vasorelaxant effects of this compound were identified.

Antioxidant Potential

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings or data on the antioxidant potential of the compound this compound. While the indazole scaffold is a core structure in various biologically active molecules, and numerous studies have investigated the antioxidant properties of different substituted indazole derivatives, no studies were identified that specifically evaluated the antioxidant activity of this compound.

Therefore, the following data tables, which would typically present research findings on antioxidant activity, remain unpopulated.

Interactive Data Table: In Vitro Antioxidant Activity of this compound

| Assay Type | Method | IC50 (µM) | % Inhibition (at a specific concentration) | Reference Compound | Reference IC50 (µM) |

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Interactive Data Table: Comparison of Antioxidant Activity with Related Indazole Derivatives

| Compound | Substitution Pattern | Antioxidant Assay | Result |

| This compound | 5-Bromo, 7-Trifluoromethyl | Data not available | Data not available |

| Other Indazole Derivative | [Substitution] | [Assay] | [Result] |

Mechanistic Investigations of Molecular Interactions

Target Identification and Validation Strategies

The identification of specific biological targets for 5-Bromo-7-(trifluoromethyl)-1H-indazole is a crucial first step in elucidating its mechanism of action. Based on the well-established role of the indazole scaffold in kinase inhibition, a primary strategy for target identification involves screening the compound against a broad panel of protein kinases. google.comglpbio.com This approach can reveal potential kinase targets and provide initial insights into the compound's selectivity profile.

Furthermore, given that structurally similar compounds, specifically trifluoromethylphenyl-indazoles, have been identified as antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, another viable strategy is to investigate the interaction of this compound with this and other related ion channels. novartis.com

A United States patent has broadly claimed 5-substituted indazole derivatives as inhibitors of a range of kinases, including but not limited to Glycogen Synthase Kinase 3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK), and Janus Kinases (JAK). google.com This suggests that these kinases are high-priority candidates for validation as potential targets for this compound.

Another patent application identifies indazole compounds as inhibitors of PKMYT1 kinase, presenting another avenue for target exploration. google.com Additionally, research on Akt inhibitors has utilized a structurally related compound, 5-bromo-7-methyl-1H-indazole, as a synthetic precursor, implying that enzymes within the PI3K/Akt signaling pathway could also be potential targets. nih.gov

Target validation would subsequently involve a series of experiments, including direct enzyme inhibition assays and biophysical binding studies, to confirm the interaction between the compound and the identified protein target.

Protein Binding Studies and Ligand-Receptor Interactions

Understanding the binding of this compound to its putative protein targets is essential for rational drug design and optimization. While specific binding data for this exact compound is not publicly available, insights can be drawn from studies on related indazole-based inhibitors.

It is hypothesized that the 1H-indazole core of the molecule acts as a crucial hinge-binding motif, a common feature in many kinase inhibitors. This interaction typically involves the formation of hydrogen bonds between the indazole nitrogen atoms and backbone residues of the kinase hinge region.

The substituents at the 5 and 7 positions of the indazole ring play a significant role in determining the compound's affinity and selectivity for its target. The bromine atom at the 5-position can participate in halogen bonding or occupy a hydrophobic pocket within the binding site. The trifluoromethyl group at the 7-position is a strong electron-withdrawing group that can influence the electronic properties of the indazole ring and participate in specific interactions with the protein, such as dipole-dipole or hydrophobic interactions.

To experimentally determine the binding affinity and kinetics, techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence polarization assays would be employed. These methods provide quantitative data on the dissociation constant (Kd), and the association (kon) and dissociation (koff) rates of the ligand-receptor complex.

| Parameter | Description | Potential Value Range (based on related compounds) |

| Kd (Dissociation Constant) | A measure of the binding affinity between the ligand and its target. A lower Kd indicates a stronger interaction. | High nanomolar (nM) to low micromolar (µM) |

| IC50 (Half-maximal inhibitory concentration) | The concentration of the compound required to inhibit the activity of a specific enzyme or biological process by 50%. | High nanomolar (nM) to low micromolar (µM) |

| kon (Association Rate Constant) | The rate at which the ligand binds to its target. | 10^4 to 10^6 M⁻¹s⁻¹ |

| koff (Dissociation Rate Constant) | The rate at which the ligand dissociates from its target. | 10⁻² to 10⁻⁴ s⁻¹ |

This table presents hypothetical data based on typical values for small molecule kinase inhibitors and should be confirmed by experimental studies for this compound.

Cellular Assays for Functional Characterization

To understand the functional consequences of target engagement by this compound within a cellular context, a variety of assays are necessary. These assays can assess the compound's effects on cell viability, proliferation, apoptosis, and other cellular processes.

Given the potential of this compound as a kinase inhibitor, initial cellular assays would likely involve treating various cancer cell lines with increasing concentrations of the compound to determine its anti-proliferative activity. The half-maximal inhibitory concentration (IC50) for cell growth would be a key parameter to measure.

Further functional characterization would involve assays to determine the mechanism of cell death induced by the compound. For instance, Annexin V/propidium iodide staining followed by flow cytometry can be used to differentiate between apoptotic and necrotic cell death. Western blot analysis for key apoptotic markers, such as cleaved caspase-3 and PARP, can provide further evidence of apoptosis induction.

Cell cycle analysis, using techniques like flow cytometry with DNA-staining dyes, can reveal if the compound causes cell cycle arrest at specific checkpoints, a common mechanism for anti-cancer agents.

| Assay Type | Purpose | Example Cell Lines | Measured Parameters |

| Cell Proliferation Assay (e.g., MTT, WST-1) | To determine the effect of the compound on cell growth and viability. | Various cancer cell lines (e.g., breast, lung, colon) | IC50 value |

| Apoptosis Assay (e.g., Annexin V/PI staining) | To assess the induction of programmed cell death. | Cancer cell lines showing sensitivity to the compound. | Percentage of apoptotic and necrotic cells. |

| Western Blot Analysis | To detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling. | Lysates from treated cells. | Levels of cleaved caspases, PARP, Bcl-2 family proteins. |

| Cell Cycle Analysis | To determine the effect of the compound on cell cycle progression. | Synchronized or asynchronous cell populations. | Percentage of cells in G1, S, and G2/M phases. |

Elucidation of Biological Pathways Modulated by the Compound

Once a specific target or a set of targets is validated, the next step is to elucidate the broader biological pathways that are modulated by this compound. This involves investigating the downstream signaling events that are affected by the compound's activity.

If the compound is confirmed to be a kinase inhibitor, pathway analysis would focus on the specific signaling cascades regulated by that kinase. For example, if it inhibits a kinase in the PI3K/Akt pathway, downstream effects on cell survival, proliferation, and metabolism would be investigated. This can be achieved by examining the phosphorylation status of key downstream substrates of the target kinase using techniques like Western blotting or phospho-protein arrays.

Transcriptomic analysis, such as RNA sequencing (RNA-seq), can provide a global view of the changes in gene expression induced by the compound. This can help to identify entire pathways that are up- or down-regulated and can reveal unexpected off-target effects or novel mechanisms of action.

Bioinformatic tools are then used to analyze the large datasets generated from these experiments to identify statistically significant changes in pathways and to build a comprehensive model of the compound's mechanism of action.

In Silico Mechanistic Predictions and Validation

Computational approaches, or in silico methods, are valuable tools for predicting the mechanism of action of a compound and for guiding experimental studies. Molecular docking simulations can be used to predict the binding mode of this compound within the active site of its putative protein targets. These models can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity.

Pharmacophore modeling can be used to identify the essential structural features of the compound that are required for its biological activity. This information can then be used to design new analogs with improved potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural properties of a series of related compounds with their biological activity. This can help to build predictive models that can be used to estimate the activity of new, unsynthesized compounds.

The predictions generated from these in silico studies must be validated experimentally. For example, if a docking model predicts that a specific amino acid residue is critical for binding, site-directed mutagenesis of that residue should abolish or reduce the compound's activity.

| In Silico Method | Purpose | Predicted Information | Experimental Validation |

| Molecular Docking | To predict the binding pose and interactions of the compound with its target protein. | Binding energy, key interacting residues, hydrogen bond network. | Site-directed mutagenesis, X-ray crystallography of the complex. |

| Pharmacophore Modeling | To identify the essential structural features for biological activity. | 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups). | Synthesis and testing of new analogs based on the pharmacophore model. |

| QSAR | To correlate chemical structure with biological activity. | Predictive models for the activity of new compounds. | Synthesis and biological evaluation of new compounds to test the model's predictive power. |

Advanced Research Applications Beyond Direct Therapeutics

Applications in Chemical Biology as Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems, such as proteins and cellular pathways. The indazole scaffold is a common feature in molecules designed to interact with protein targets, particularly kinases. google.comgoogle.com For instance, substituted indazoles have been investigated as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key player in immune signaling pathways. google.comgoogle.com

5-Bromo-7-(trifluoromethyl)-1H-indazole possesses features that make it a promising candidate for development into a chemical probe. The trifluoromethyl group can enhance binding affinity and cell permeability, while the bromine atom provides a site for modification. This allows for the attachment of reporter tags, such as fluorophores or biotin, enabling researchers to track the molecule's interactions within a cell or pull down its protein binding partners for identification.

Utility as Building Blocks for Complex Organic Molecules

Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis. rsc.org The bromine atom at the 5-position of this compound serves as a versatile synthetic handle. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of medicinal and process chemistry, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity allows chemists to use this compound as a starting fragment to construct larger, more intricate molecules. The stability of the trifluoromethyl group ensures it remains intact throughout these synthetic transformations, ultimately incorporating its beneficial electronic and metabolic properties into the final product. The synthesis of various substituted indazoles for drug discovery and other applications often relies on such halogenated precursors to build molecular diversity. rsc.orgresearchgate.net

Explorations in Agrochemical Development

The development of novel pesticides and herbicides is critical for global food security. The indazole heterocycle is a known scaffold in the design of agrochemicals. ambeed.com The introduction of a trifluoromethyl group is a common strategy in agrochemical design to increase a compound's potency, metabolic stability, and lipophilicity, which enhances its uptake by the target pest or plant.

Contributions to Material Science and Dye Development

The application of heterocyclic compounds is not limited to the life sciences. Indazole derivatives also hold potential in the field of material science. acs.org Their rigid, aromatic structure can be exploited in the design of organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent sensors.

The photophysical properties of the indazole ring can be systematically tuned by adding substituents. The electron-withdrawing nature of the trifluoromethyl group and the heavy-atom effect of bromine in this compound could be harnessed to create materials with specific electronic or optical properties. For example, its structure could serve as a core for novel fluorescent dyes or as a component in polymers designed for specialized electronic applications. Further research could involve synthesizing derivatives to explore how modifications affect properties like absorption, emission, and charge transport.

Future Research Directions and Translational Challenges

Development of Next-Generation Indazole-Based Therapeutics

The success of indazole-containing drugs, such as the kinase inhibitors Pazopanib and Axitinib (B1684631), provides a strong rationale for the continued development of new agents based on this scaffold. nih.gov Future research on derivatives of 5-Bromo-7-(trifluoromethyl)-1H-indazole will likely focus on structural modifications to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net The trifluoromethyl group is known for its ability to improve metabolic stability and membrane permeability, while the bromine atom provides a versatile handle for further chemical elaboration through cross-coupling reactions.

The development of next-generation therapeutics will involve creating focused libraries of analogues. By systematically modifying the indazole core and its substituents, researchers can aim to overcome common challenges like drug resistance. researchgate.net For instance, structure-guided design could be used to develop compounds that are effective against mutated forms of target proteins, a significant issue with many current kinase inhibitors. mdpi.com The goal is to move beyond "me-too" drugs and create novel chemical entities with demonstrably superior clinical profiles.

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the therapeutic potential and mechanism of action of this compound derivatives, a deep biological characterization is essential. Modern omics technologies offer an unprecedented opportunity to achieve this. nih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how these compounds affect cellular systems.

Longitudinal multi-omics profiling can reveal the molecular changes that occur over time in response to treatment, helping to identify both efficacy biomarkers and potential off-target effects. nih.gov For example, treating cancer cell lines with a derivative and analyzing the subsequent changes in gene expression and protein levels can elucidate the specific signaling pathways being modulated. nih.gov This comprehensive profiling is crucial for identifying the most promising drug candidates and for designing more informative clinical trials by enabling patient stratification based on molecular signatures.

Addressing Challenges in Synthetic Efficiency and Yield Optimization

A significant translational hurdle for many heterocyclic compounds, including indazoles, is the development of efficient, scalable, and sustainable synthetic routes. researchgate.netnih.gov While numerous methods for constructing the indazole nucleus exist, they often face challenges such as harsh reaction conditions, the use of expensive metal catalysts, and poor regioselectivity, leading to mixtures of 1H- and 2H-indazole isomers. researchgate.netnih.gov

Future research must focus on optimizing the synthesis of this compound. This includes the development of novel catalytic systems and "green" chemistry approaches that minimize waste and improve atom economy. researchgate.net For example, palladium-catalyzed C-H amination reactions have been explored for 1H-indazole synthesis. nih.gov Improving the efficiency and reducing the cost of synthesis are paramount for the commercial viability of any potential drug candidate derived from this scaffold. A patent for the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, highlights multi-step processes that can result in yields of around 80%, demonstrating the feasibility but also the complexity of these synthetic pathways. google.com

Exploration of New Biological Targets and Disease Indications

While indazole derivatives are well-established as kinase inhibitors for cancer therapy, the versatility of the scaffold suggests it could be effective against a much broader range of biological targets and diseases. researchgate.netnih.gov A critical area of future research is to screen this compound and its analogues against diverse target classes to uncover novel therapeutic applications.

Recent studies have shown that indazole compounds can inhibit targets beyond kinases. For example, novel indazole derivatives have been identified as potent inhibitors of the TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors, which are key players in the Hippo signaling pathway implicated in various cancers. nih.govacs.org This demonstrates the potential for indazole-based compounds to modulate cellular processes through mechanisms other than kinase inhibition. Exploring their activity against targets involved in inflammatory diseases, neurodegenerative disorders, and infectious diseases could open up entirely new therapeutic avenues. nih.gov

Table 1: Examples of Biological Targets for Indazole Derivatives

| Target Class | Specific Target Examples | Associated Disease Area | Reference |

|---|---|---|---|

| Kinases | VEGFR-2, FGFR, EGFR, ERK1/2, Tie-2 | Cancer | nih.govmdpi.comnih.gov |

| Transcription Factors | TEAD (1-4) | Cancer | nih.govacs.org |

| Enzymes | Topoisomerase I/IIα | Cancer | nih.gov |

| Receptors | Glucagon Receptor | Type 2 Diabetes | mdpi.com |

Advanced Computational Modeling for Predictive Biology and SAR

Advanced computational tools are indispensable for modern drug discovery, enabling a more rational and efficient design process. For this compound, computational modeling can accelerate the identification of promising derivatives and predict their biological activity. Techniques like molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of these compounds with their biological targets at an atomic level. nih.govmdpi.com

These simulations provide crucial insights into the binding modes of the inhibitors and help rationalize structure-activity relationships (SAR). nih.gov For example, computational analysis can explain why certain substitutions on the indazole ring lead to enhanced potency or selectivity. nih.gov Furthermore, predictive models based on machine learning and artificial intelligence can be trained on existing data to forecast the activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized, saving significant time and resources. This in silico approach is essential for navigating the vast chemical space and prioritizing the most promising candidates for synthesis and biological testing.

Table 2: Key Computational Approaches in Indazole Drug Discovery

| Computational Method | Application | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding pose of a ligand in a protein's active site. | Identify key interactions, guide lead optimization. | nih.govmdpi.com |

| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms and molecules over time. | Assess conformational stability of ligand-protein complexes. | nih.gov |

| Structure-Activity Relationship (SAR) Studies | Correlate chemical structure with biological activity. | Inform the design of more potent and selective compounds. | nih.govmdpi.com |

| Fragment-led de novo design | Build novel molecules from small chemical fragments. | Discover novel chemical scaffolds and lead compounds. | mdpi.com |

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Bromo-7-(trifluoromethyl)-1H-indazole?

Methodological Answer: Synthetic routes for brominated indazoles often involve halogenation or cross-coupling reactions. For example, direct C3-arylation of indazole scaffolds using aryl bromides (e.g., 4-(trifluoromethyl)bromobenzene) can be achieved with a palladium catalyst and phosphine ligand under mild conditions . Key variables include:

- Catalyst loading : Lower catalyst concentrations (e.g., 2 mol% Pd(OAc)₂) reduce costs while maintaining yield.

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.

- Temperature control : Reactions at 80–100°C balance reactivity and decomposition risks.

Post-synthesis purification via flash chromatography (e.g., pentane/Et₂O gradients) is critical for isolating the target compound .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR spectra confirm regiochemistry (e.g., distinguishing C3 vs. C7 substitution) and detect impurities. For example, aromatic proton signals in CDCl₃ typically appear at δ 7.4–8.1 ppm for indazole derivatives .

- High-Performance Liquid Chromatography (HPLC) : A C18 column with a methanol/water mobile phase (95:5) resolves brominated indazoles from byproducts.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected: ~265.0 g/mol for C₈H₄BrF₃N₂) .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry applications?

Methodological Answer: Indazoles are versatile ligands due to their dual N-donor sites. In osmium(IV) complexes, 1H-indazole ligands adopt equatorial or axial positions depending on solvent (e.g., Me₂CO vs. Me₂SO), influencing octahedral geometry and redox properties . For the target compound:

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme inhibition assays : Test α-glucosidase inhibition using p-nitrophenyl-α-D-glucopyranoside as a substrate. IC₅₀ values <10 μM indicate potent activity, as seen in structurally related brominated indazoles .

- Antioxidant screening : DPPH radical scavenging assays (λ = 517 nm) quantify activity. Derivatives with electron-withdrawing groups (e.g., –CF₃) often show enhanced radical stabilization .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT₆ receptors), focusing on hydrogen bonding with the indazole N1/N2 atoms .

Q. How can crystallographic data resolve contradictions in reported structural properties of indazole derivatives?

Methodological Answer: Discrepancies in bond lengths or coordination geometries (e.g., axial vs. equatorial ligand placement) require rigorous crystallographic validation:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : Software like SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .

- Cross-study comparison : Contrast results with CCDC entries (e.g., CCDC-2191474) to identify systematic errors .

Q. What mechanistic insights guide the functionalization of this compound for drug discovery?

Methodological Answer:

- Electrophilic substitution : The bromine atom at C5 directs further functionalization (e.g., Suzuki-Miyaura coupling) at C3 or C7.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The –CF₃ group lowers electron density at C7, favoring nucleophilic attacks .

- Kinetic studies : Monitor reaction progress via in situ IR to optimize conditions for regioselective modifications .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the bioactivity of brominated indazoles?

Methodological Answer:

- Experimental replication : Repeat assays under standardized conditions (e.g., 37°C, pH 7.4 for enzyme studies) to isolate variables.

- Meta-analysis : Compare IC₅₀ values across studies using tools like RevMan, adjusting for differences in cell lines (e.g., MCF-7 vs. PC-3) or assay protocols .

- Structural analogs : Synthesize and test derivatives (e.g., replacing –CF₃ with –CH₃) to isolate the functional group’s contribution .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.